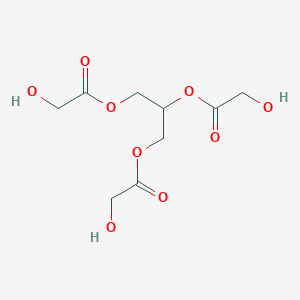

Glyceryl triglycolate

Description

Structure

3D Structure

Properties

CAS No. |

119797-89-6 |

|---|---|

Molecular Formula |

C9H14O9 |

Molecular Weight |

266.20 g/mol |

IUPAC Name |

2,3-bis[(2-hydroxyacetyl)oxy]propyl 2-hydroxyacetate |

InChI |

InChI=1S/C9H14O9/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6,10-12H,1-5H2 |

InChI Key |

ZPHOPBXHCOKTKH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COC(=O)CO)OC(=O)CO)OC(=O)CO |

Origin of Product |

United States |

Synthetic Pathways and Esterification Mechanisms of Glyceryl Triglycolate Analogues

Direct Esterification Routes of Glycerol (B35011) with Thioglycolic Acid Derivatives

Direct esterification is a primary method for synthesizing glyceryl esters. This process involves the reaction of glycerol with a carboxylic acid, in this case, a thioglycolic acid derivative, typically in the presence of a catalyst to enhance the reaction rate. The reaction is reversible, and the removal of water, a byproduct, is essential to drive the equilibrium towards the formation of the desired ester products. google.com

The esterification of glycerol is a consecutive reaction, producing mono-, di-, and triesters sequentially. The stoichiometry of the reactants, particularly the molar ratio of the carboxylic acid to glycerol, is a critical factor that governs the final product distribution.

Research on the analogous acetylation of glycerol demonstrates that a higher molar ratio of acetic acid to glycerol favors the formation of more highly substituted esters (di- and triesters). syxbsyjg.com For instance, in studies using the solid acid catalyst Amberlyst-15, increasing the acetic acid to glycerol (AA:G) molar ratio was found to be more effective in increasing the total yield of diacetylated glycerol (DAG) and triacetylated glycerol (TAG) than increasing the reaction temperature. syxbsyjg.com Optimal conditions for maximizing DAG and TAG were identified as an AA:G molar ratio of 9:1 and a temperature of 110°C, achieving 97% glycerol conversion and a combined yield of 90% for DAG and TAG after 120 minutes. syxbsyjg.com

The reaction time required to reach equilibrium is also influenced by the reactant ratio; a higher acid-to-glycerol ratio tends to prolong the time needed to achieve a stable product distribution. syxbsyjg.com

Table 1: Effect of Reactant Molar Ratio on Product Distribution in Glycerol Esterification

| Molar Ratio (Acid:Glycerol) | Predominant Product(s) | Observations | Reference |

|---|---|---|---|

| Low (e.g., 1:1 to 3:1) | Monoesters | Favors the initial esterification step. | syxbsyjg.com |

| High (e.g., >6:1) | Di- and Triesters | Shifts equilibrium towards higher ester formation. syxbsyjg.com | syxbsyjg.com |

| 9:1 (Acetic Acid:Glycerol) | Diacetin and Triacetin | Achieved 90% combined yield at 110°C. syxbsyjg.com | syxbsyjg.com |

The formation of glyceryl triglycolate proceeds through the sequential esterification of glycerol's three hydroxyl groups. The primary hydroxyl groups of glycerol are generally more reactive than the secondary hydroxyl group, leading to the initial formation of 1-monoglyceryl ester. This monoester then reacts further to form a mixture of 1,2- and 1,3-diglyceryl esters. The final step involves the esterification of the remaining hydroxyl group to yield the triester.

The reaction pathway can be summarized as:

Glycerol + Thioglycolic Acid ⇌ Monoglyceryl Thioglycolate + H₂O

Monoglyceryl Thioglycolate + Thioglycolic Acid ⇌ Diglyceryl Thioglycolate + H₂O

Diglyceryl Thioglycolate + Thioglycolic Acid ⇌ this compound + H₂O

Throughout this process, various isomers of the mono- and diesters are formed as intermediates. Side reactions can also occur, although they are less prominent in esterification compared to other glycerol conversion processes. One potential side reaction, particularly at higher temperatures, is the dehydration of glycerol to form acetol (α-hydroxy-acetone), which has been observed in studies on glycerol acetylation. researchgate.net

Catalytic Approaches in Glyceryl Ester Synthesis

Catalysis is fundamental to achieving efficient and selective synthesis of glyceryl esters. While traditional homogeneous mineral acids like H₂SO₄ are effective, they pose significant challenges related to corrosion, catalyst separation, and waste generation. srce.hrnih.gov Consequently, research has heavily focused on the development of heterogeneous solid acid catalysts, which offer advantages such as easier separation, reusability, and reduced environmental impact. mdpi.comnih.gov

Solid acid catalysts have been extensively investigated for glycerol esterification, demonstrating high activity and selectivity. researchgate.net The properties of these catalysts, including their acidity (type, strength, and density of acid sites), surface area, and pore structure, can be tailored to optimize glycerol conversion and selectivity towards the desired di- and triester products. nih.gov

A variety of solid acid materials have proven effective as catalysts for glycerol esterification.

Ion Exchange Resins: Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst-15, are highly active catalysts for this reaction. researchgate.net Their macroporous structure and strong Brønsted acidity facilitate high conversion rates. In a study of glycerol acetylation, Amberlyst-15 was found to be the most active among several tested solid acids, achieving 97% glycerol conversion within 30 minutes. researchgate.net

Zeolites: These crystalline aluminosilicates, such as ZSM-5 and H-beta, possess strong acid sites and shape-selective properties. mdpi.comtandfonline.com Zeolites have been shown to yield high amounts of diacetin. mdpi.com For example, ZSM-5 provided a diacetin yield of 62.2% at 120°C. mdpi.comnih.gov However, their small pore size can sometimes lead to diffusion limitations for the bulkier di- and triester products. researchgate.net

Heteropolyacid-Supported Catalysts: Heteropolyacids (HPAs), like phosphotungstic acid (TPA), are extremely strong Brønsted acids. nih.gov When supported on high-surface-area materials like montmorillonite K-10 clay or polyvinylpyrrolidone, they create highly active and stable catalysts. tandfonline.comnih.gov Supporting HPAs on a solid matrix makes them insoluble and easily recoverable. tandfonline.com A catalyst of phosphotungstic acid on polyvinylpyrrolidone (PVP-DTP) showed complete glycerol conversion with high selectivity towards di- and triacetins. tandfonline.com

Table 2: Performance of Various Solid Acid Catalysts in Glycerol Acetylation

| Catalyst | Catalyst Type | Key Findings | Reference(s) |

|---|---|---|---|

| Amberlyst-15 | Ion Exchange Resin | High activity, 97% glycerol conversion in 30 min. | researchgate.net |

| ZSM-5 | Zeolite | High selectivity to diacetin (62.2% yield). | mdpi.comnih.gov |

| PVP-DTP | Supported Heteropolyacid | Complete glycerol conversion; 54% selectivity to diacetin, 34% to triacetin. | tandfonline.com |

| Sn₁-TPA/K-10 | Supported Heteropolyacid | Found to be the most active catalyst among a series for glycerol esterification. | mdpi.comnih.gov |

Kinetic studies of glycerol esterification reveal important details about the reaction mechanism and energetics. The reaction is typically modeled as a first-order consecutive process. Kinetic analysis of glycerol acetylation with Amberlyst-15 allowed for the estimation of apparent reaction rate constants (k₁, k₂, k₃) and activation energies (E₁, E₂, E₃) for the sequential formation of mono-, di-, and triacetin. syxbsyjg.com

Glycerol → Monoacetin (k₁, E₁): E₁ = 57.26 kJ/mol

Monoacetin → Diacetin (k₂, E₂): E₂ = 31.87 kJ/mol

Diacetin → Triacetin (k₃, E₃): E₃ = 13.90 kJ/mol

These values indicate that the activation energy decreases for each subsequent esterification step, suggesting that the formation of higher esters becomes progressively easier under the studied conditions. syxbsyjg.com Other studies using different HPA-based catalysts have reported varying activation energies, but they generally fall within a similar range, confirming the feasibility of the reaction under moderate conditions. nih.gov

The underlying mechanism for esterification over solid acid catalysts can proceed via two main pathways, depending on the nature of the acid sites:

Brønsted Acid Mechanism: A proton (H⁺) from the catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxyl group from glycerol. Subsequent elimination of a water molecule yields the ester. nih.gov

Lewis Acid Mechanism: A Lewis acid site (e.g., a metal cation on the catalyst surface) coordinates with the carbonyl oxygen of the carboxylic acid. This polarization of the C=O bond similarly activates the carbonyl carbon for nucleophilic attack by glycerol, leading to ester formation. nih.gov

Both mechanisms rely on the activation of the carboxylic acid by the catalyst to facilitate the reaction with glycerol. The efficiency of a particular catalyst is often related to the quantity and strength of its Brønsted and/or Lewis acid sites. mdpi.com

Homogeneous Catalysis and Mechanistic Pathways

Homogeneous catalysts, existing in the same phase as the reactants, play a crucial role in the synthesis of glycerol esters. Mineral acids and Lewis acids are commonly employed to accelerate the esterification reaction, which is inherently slow and reversible. mdpi.com The use of these catalysts provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Lewis acid-catalyzed esterification presents an important alternative to traditional Brønsted acid catalysis. In this mechanism, a metal cation from the Lewis acid acts as an electrophile. mdpi.comnih.gov The catalyst coordinates with the carbonyl oxygen of the carboxylic acid (e.g., glycolic acid), rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a hydroxyl group from the glycerol molecule. organic-chemistry.org This process facilitates the formation of a tetrahedral intermediate, which then proceeds to eliminate a water molecule to form the ester linkage. organic-chemistry.org

The general mechanism for Lewis acid-catalyzed esterification of glycerol can be depicted as follows:

Activation of the Carboxylic Acid: The Lewis acid (L+) coordinates with the carbonyl oxygen of the acid. nih.gov

Nucleophilic Attack: A hydroxyl group from glycerol attacks the activated carbonyl carbon. mdpi.com

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred, leading to the formation of a good leaving group (water).

Elimination of Water: The intermediate collapses, eliminating a water molecule and forming the ester bond.

Catalyst Regeneration: The Lewis acid catalyst is regenerated and can participate in another catalytic cycle.

Various Lewis acids, including salts of metals like tin, zirconium, and hafnium, have been shown to be effective catalysts for esterification reactions. organic-chemistry.org For instance, tin-exchanged tungstophosphoric acid supported on K-10 clay has demonstrated high activity in the esterification of glycerol with acetic acid, a close analogue of glycolic acid. acs.org

The fundamental mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the activation of the carboxylic acid by the catalyst. organic-chemistry.org The reaction proceeds through the protonation of the carbonyl oxygen of the acid by a Brønsted acid or coordination by a Lewis acid. mdpi.com This activation enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by the alcohol (glycerol).

The generally accepted mechanism proceeds as follows:

Protonation/Coordination of the Carboxylic Acid: The carbonyl oxygen of the acid is protonated by a Brønsted acid or coordinates to a Lewis acid. mdpi.com

Nucleophilic Attack by Alcohol: The hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon. nih.gov

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of Water: A water molecule is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

In the context of glycerol esterification, the reaction occurs sequentially, forming monoglycolate, diglycolate, and finally triglycolate, with each step involving the same fundamental mechanism. The selectivity towards mono-, di-, or triesters can be controlled by adjusting reaction parameters such as the molar ratio of reactants, temperature, and choice of catalyst. mdpi.com

Autocatalytic Esterification Mechanisms at Elevated Temperatures

Interestingly, the esterification of glycerol with acids can proceed without the addition of an external catalyst, particularly at elevated temperatures. This phenomenon is attributed to the autocatalytic behavior of the reactants themselves.

A proposed mechanism for the uncatalyzed esterification of glycerol at high temperatures is the "high-temperature ionization theory of glycerol". scirp.orgresearchgate.netscirp.org According to this theory, at sufficiently high temperatures (e.g., 240°C), glycerol itself can act as a source of protons. scirp.orgresearchgate.net This is explained by a combination of factors:

Inductive Effect: The oxygen atoms of the three hydroxyl groups in glycerol are highly electronegative, drawing electron density away from the hydrogen atoms. scirp.org

Thermal Energy: At high temperatures, the hydrogen atoms gain enough kinetic energy to overcome the O-H bond energy and dissociate as free hydrogen ions (protons). scirp.orgscirp.org

These protons, generated in situ, can then catalyze the esterification reaction in the same manner as a Brønsted acid catalyst. scirp.orgscirp.org This autocatalytic pathway explains how significant conversion rates can be achieved in the absence of traditional catalysts when the reaction is carried out at high temperatures. scirp.orgresearchgate.net

The study of reaction kinetics is essential for understanding and optimizing the esterification of glycerol. The rate of reaction is influenced by factors such as temperature, reactant concentrations, and catalyst loading. The activation energy (Ea), which is the minimum energy required for a reaction to occur, is a key parameter determined from kinetic studies.

For the autocatalytic esterification of an acid-rich oil with glycerol at high temperatures, the activation energy has been determined to be approximately 54.93 kJ/mol. scirp.orgresearchgate.netscirp.org In catalyzed systems, the activation energy can vary significantly depending on the catalyst used. For the esterification of glycerol with acetic acid, activation energies for the sequential formation of mono-, di-, and tri-esters have been reported.

| Esterification Step | Catalyst System | Activation Energy (Ea) in kJ/mol | Reference |

| Step 1 (Monoester) | Cesium exchanged tungstophosphoric acid | 24.99 | nih.gov |

| Step 2 (Diester) | Cesium exchanged tungstophosphoric acid | 28.10 | nih.gov |

| Step 3 (Triester) | Cesium exchanged tungstophosphoric acid | 51.73 | nih.gov |

| Step 1 (Monoester) | Tin exchanged tungstophosphoric acid on K-10 | 53 | nih.gov |

| Step 2 (Diester) | Tin exchanged tungstophosphoric acid on K-10 | 65 | nih.gov |

| Step 3 (Triester) | Tin exchanged tungstophosphoric acid on K-10 | 94 | nih.gov |

| Overall Reaction | Uncatalyzed (Autocatalytic) | 54.93 | scirp.orgresearchgate.net |

The data indicates that the activation energy generally increases with each successive esterification step, suggesting a higher temperature sensitivity for the formation of more substituted esters like this compound. nih.gov The choice of catalyst also has a profound impact on the activation energy required for the reaction.

Advanced Synthetic Methodologies for Glycerol-Derived Polymers

While direct esterification is a primary route for producing this compound, this molecule and similar glycerol derivatives can serve as monomers or building blocks for the synthesis of advanced polymers. The multi-functional nature of glycerol allows for the creation of complex polymeric architectures such as biodegradable polyesters. These materials are of significant interest due to their potential applications in various fields, leveraging the renewable origin of glycerol. Advanced synthetic methodologies focus on achieving high molecular weight, controlled polymer structures, and desirable material properties.

Synthesis of Glycerol-Based Polyesters and Polyethers

The synthesis of glycerol-based polyesters, which serve as structural analogues to this compound, is primarily achieved through polycondensation reactions. Glycerol, a trifunctional monomer, can react with dicarboxylic acids or their anhydrides to form cross-linked or hyperbranched polyesters. researchgate.netmdpi.com This process typically involves a one-pot synthesis where the monomers are heated, often in bulk and without a solvent, to drive the esterification reaction forward by removing the water byproduct. acs.org

The choice of co-monomer and reaction conditions significantly influences the final polymer's properties. For instance, the polycondensation of glycerol with succinic acid or succinic anhydride yields poly(glycerol succinate) (PGSu), a biodegradable polyester (B1180765). mdpi.comacs.org Similarly, reacting glycerol with phthalic acid or phthalic anhydride produces polyesters whose properties depend on the molar ratio of the reactants. researchgate.net The inclusion of other diacids, such as sebacic acid or maleic anhydride, allows for the creation of copolymers like poly(glycerol sebacate-co-succinate) and poly(glycerol succinate-co-maleate) with tailored thermal and mechanical characteristics. researchgate.netua.pt

Table 1: Synthesis Conditions and Properties of Various Glycerol-Based Polyesters

| Polymer | Co-Monomer(s) | Catalyst | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Poly(glycerol phthalate) | Phthalic Acid | Dibutyltin dilaurate | Not Specified | Esterification confirmed by FTIR; polymers are amorphous. |

| Poly(glycerol succinate) (PGS) | Succinic Acid | None | 120-150 | Synthesis temperature affects the topology of the hyperbranched molecules. acs.org |

| Poly(glycerol succinate-co-maleate) | Succinic Anhydride, Maleic Anhydride | Not Specified | Not Specified | A novel biodegradable polymer tested as a matrix for composites. researchgate.net |

| Poly(glycerol sebacate-co-succinate) | Sebacic Acid, Succinic Acid | Not Specified | Not Specified | Incorporation of succinic acid led to rougher surfaces and reduced thermal resistance. ua.pt |

| Functionalized Polyester | Valeric Acid, Terephthalic Acid | Nafion 417® | 190 | Resulting polyester showed a Tg of -3.8 °C and adhesive properties. scielo.br |

Polymerization with Thioglycolate-Functionalized Monomers

While direct literature on the polymerization of "this compound" is scarce, the principles can be derived from research on analogous sulfur-containing monomers, such as thioacrylates and other thiol-functionalized molecules. Monomers containing a thioglycolate moiety possess a thioester group, which influences their polymerization behavior.

The polymerization of monomers with thioester or thiol functionalities can be achieved through several methods, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.orgrsc.org RAFT polymerization has been successfully applied to thioacrylate monomers, yielding well-defined polymers with controlled molar mass and low dispersity. rsc.orgrsc.org This technique utilizes a trithiocarbonate as a chain transfer agent to mediate the polymerization process. rsc.org

Another significant strategy involves post-polymerization modification using thiol-ene "click" chemistry. rsc.orgmdpi.com In this approach, a polymer with pendant double bonds is first synthesized, and subsequently, a thiol-containing molecule (like a thioglycolate) is "clicked" onto the polymer backbone. rsc.org This method is highly efficient, often initiated by light, and allows for the introduction of specific functionalities along the polymer chain under mild conditions. rsc.orgnih.gov The reactivity of thiol groups necessitates careful consideration, as they can participate in chain transfer reactions, which can be mitigated by using protected thiols during polymerization. rsc.org

The incorporation of sulfur can enhance material properties such as thermal resistance, adhesion, and biocompatibility. rsc.org The polymerization of monomers with protected thiol groups, followed by deprotection, is a common strategy to create well-defined thiol-functional polymers. rsc.org

Table 2: Polymerization Techniques for Sulfur-Containing Monomers

| Polymerization Method | Monomer Type / Functional Group | Key Features | Potential Application for Thioglycolates |

|---|---|---|---|

| RAFT Polymerization | Thioacrylates | Controlled molar mass and dispersity; uses a trithiocarbonate chain transfer agent. rsc.orgrsc.org | Direct polymerization of a glyceryl-based monomer functionalized with a polymerizable thioglycolate ester. |

| Thiol-ene "Click" Chemistry | Polymers with pendant double bonds + Thiol-containing molecules | Highly efficient post-polymerization modification; can be photoinitiated. rsc.org | Attaching thioglycolic acid or its esters to a pre-formed glycerol-based polymer with unsaturated side chains. |

| Free-Radical Polymerization | Thioacrylates | Can be initiated with standard initiators like benzoyl peroxide; less control over polymer architecture. rsc.org | A straightforward but less controlled method for polymerizing thioglycolate-functionalized monomers. |

| Thiol-Induced, Light-Activated CRP | Various (requires thiol initiators) | Light-controlled on/off switching; viable at mild conditions. hhu.de | Precise synthesis of polymers using a thioglycolate-based initiator under light stimulus. |

Controlled Polymerization Techniques for Tailored Macromolecular Architectures

To create polymers with precisely defined structures, such as specific molecular weights, low dispersity, and complex topologies (e.g., star-shaped, branched, or block copolymers), controlled polymerization techniques are essential. cmu.edunih.gov

Atom Transfer Radical Polymerization (ATRP) is a powerful and versatile method for synthesizing well-defined polymers. cmu.edu It employs a transition metal catalyst (often copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species. youtube.comwikipedia.org This reversible activation-deactivation process allows for the controlled, piece-by-piece addition of monomers, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.educmu.edu ATRP is tolerant of a wide variety of functional groups and can be used to create complex architectures like star polymers and block copolymers. nih.govwikipedia.org

Ring-Opening Polymerization (ROP) is another key technique, particularly for cyclic ester monomers like lactide and ε-caprolactone, which are precursors to biodegradable polyesters. nih.gov20.210.105 ROP can be initiated by various catalysts, including metal alkoxides. nih.govrsc.org The mechanism, which can involve coordination-insertion or an activated monomer pathway, allows for the synthesis of polymers with controlled molecular weights. nih.govrsc.org This method is crucial for producing linear and star-shaped polyesters and can be adapted to monomers containing functional groups, paving the way for tailored architectures. 20.210.105mdpi.com

Other controlled radical polymerization (CRP) methods, such as RAFT, also provide excellent control over the final polymer architecture. These techniques are fundamental in macromolecular engineering, providing access to functional materials for a wide range of applications by precisely designing the polymer structure from the molecular level up. cmu.edunih.gov

Table 3: Overview of Controlled Polymerization Techniques for Tailored Architectures

| Technique | Abbreviation | Mechanism Principle | Controllable Parameters | Potential Architectures |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization | ATRP | Reversible deactivation of propagating radicals via atom transfer with a transition metal catalyst. cmu.eduyoutube.comwikipedia.org | Molecular weight, low dispersity, composition, functionality. nih.govcmu.edu | Linear, star-like, branched, block copolymers. cmu.edu |

| Ring-Opening Polymerization | ROP | Catalytic ring-opening of cyclic monomers (e.g., lactides) to form linear polymer chains. nih.gov20.210.105 | Molecular weight, end-group functionality. nih.gov | Linear, star-shaped, block copolymers. 20.210.105 |

| Reversible Addition-Fragmentation chain-Transfer Polymerization | RAFT | Degenerative chain transfer using a thiocarbonylthio compound to mediate radical polymerization. nih.gov | Molecular weight, low dispersity, end-group functionality. nih.gov | Linear, block, star, and comb polymers. |

Degradation Kinetics and Mechanistic Studies of Glyceryl Triglycolate and Analogous Compounds

Hydrolytic Degradation Mechanisms

The stability of glyceryl triglycolate, like other esters, is significantly influenced by hydrolytic degradation, a process that can be initiated through chemical or enzymatic pathways.

Influence of pH on Ester Hydrolysis Kinetics

The hydrolysis of the ester bonds in this compound is subject to catalysis under both acidic and alkaline conditions. The rate of this reaction is significantly dependent on the pH of the aqueous environment. Generally, ester hydrolysis follows three main mechanisms: acid-catalyzed, base-catalyzed (saponification), and neutral (water-catalyzed) hydrolysis. epa.gov

The reaction rate is typically at its minimum in the neutral pH range (around pH 6-8) and increases substantially in both acidic and basic solutions. epa.govnih.gov The base-catalyzed pathway is generally the most common and significant for carboxylic acid esters, proceeding via a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov In this process, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. epa.govchemrxiv.org Acid-catalyzed hydrolysis, on the other hand, typically becomes significant only at very low pH values (pH 2 or lower). epa.gov

In aqueous solutions with pH values ranging from 1 to 10, ester derivatives generally hydrolyze to yield the parent carboxylic acid. tandfonline.com The pH-dependent kinetics can be complex, sometimes involving intramolecular catalysis. tandfonline.com For many esters, the hydrolysis rate constant is a sum of contributions from acid-catalyzed, base-catalyzed, and neutral pathways. rsc.org

Table 1: General Influence of pH on Ester Hydrolysis Rate

| pH Range | Dominant Mechanism | Relative Rate of Hydrolysis |

|---|---|---|

| < 6 | Acid-Catalyzed | Increases as pH decreases |

| 6 - 8 | Neutral (Water-Catalyzed) | Minimal / Slowest |

This table presents a generalized trend for typical carboxylic acid esters.

Enzymatic Degradation Pathways of Glyceryl Esters

Enzymes, particularly hydrolases, play a crucial role in the degradation of glyceryl esters in biological systems. These biocatalysts offer specific and efficient pathways for ester bond cleavage.

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides and other glycerides. researchgate.netnih.gov The hydrolysis of a triglyceride, such as this compound, is a stepwise process that occurs at an oil-water interface. ui.ac.idresearchgate.net The enzyme sequentially cleaves the ester bonds, converting the triglyceride first into a diglyceride, then a monoglyceride, and finally yielding glycerol (B35011) and free fatty acids (or in this case, glycolic acid). ui.ac.idlibretexts.orgyoutube.comnih.gov

This process is essential for the digestion and absorption of dietary fats in living organisms. libretexts.orgaocs.org Different lipases can exhibit specificity for certain positions on the glycerol backbone. For example, pancreatic lipase primarily hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triglyceride. researchgate.net The complete breakdown to glycerol and fatty acids often involves the action of multiple lipases, such as adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoglyceride lipase (MGL). nih.govaocs.org

The kinetics of enzyme-catalyzed reactions, including the hydrolysis of glyceryl esters by lipases, are often described by the Michaelis-Menten model. jackwestin.comwikipedia.org This model relates the initial reaction rate to the substrate concentration and two key parameters: Vmax (the maximum reaction rate) and K_M (the Michaelis constant, representing the substrate concentration at half of Vmax). jackwestin.comwikipedia.org

For lipases acting on insoluble substrates like triglycerides at an oil-water interface, the kinetics are more complex. A widely accepted model for lipase-mediated transesterification and hydrolysis is the "Ping-Pong Bi-Bi" mechanism. nih.govresearchgate.net This two-step mechanism involves:

The enzyme binds to the first substrate (the ester) and a product (an alcohol moiety, e.g., diglyceride) is released, resulting in a modified enzyme intermediate. nih.govwikipedia.org

The modified enzyme then binds to the second substrate (water, in the case of hydrolysis), leading to the release of the second product (the carboxylic acid) and regeneration of the original enzyme. wikipedia.org

This model accounts for the sequential binding of substrates and release of products characteristic of many lipase-catalyzed reactions. nih.gov The catalytic efficiency of these enzymes is remarkable, achieving rate accelerations of up to 10¹⁰ compared to non-enzymatic hydrolysis under similar conditions. rsc.org

Thermal Decomposition Studies

High temperatures can induce the degradation of this compound through a process known as pyrolysis, leading to the cleavage of its chemical bonds and the formation of smaller molecules.

Pyrolysis Behavior and Decomposition Kinetics

Pyrolysis is the thermal decomposition of a compound in the absence of oxygen. askiitians.com For esters, this process typically occurs at elevated temperatures, generally above 400°C. aklectures.comresearchgate.net The mechanism of ester pyrolysis can vary depending on the structure of the molecule.

Concerted Elimination (Ei Mechanism): Esters containing a hydrogen atom on the β-carbon of the alcohol portion can undergo a concerted intramolecular elimination reaction. This process involves a cyclic, six-membered transition state, yielding a carboxylic acid and an alkene. aklectures.comresearchgate.netstudy.com

Radical Mechanisms: In the absence of β-hydrogens, or at very high temperatures, decomposition often proceeds through radical mechanisms. This involves the initial cleavage of the ester's carbon-oxygen bonds, which are weakened by thermal energy, forming acyl and alkyl radicals. askiitians.com These highly reactive radicals can then recombine or undergo further decomposition to form a variety of smaller products, such as carbon dioxide, hydrocarbons, alcohols, and acids. askiitians.com

The thermal decomposition of the glycerol backbone itself is also a complex process. Studies on glycerol pyrolysis show that decomposition begins at temperatures around 150°C and proceeds through multiple pathways, including dehydration to form acrolein and bond cleavage (C-C, C-O, O-H) to produce compounds like formaldehyde, acetaldehyde, and water. elsevierpure.comrsc.org The pyrolysis of this compound would therefore involve a combination of the decomposition of the glycerol moiety and the glycolate (B3277807) ester groups. The stability and decomposition products are influenced by factors such as the final temperature and the heating rate. elsevierpure.comcoresta.orgmdpi.com Higher heating rates tend to shift the decomposition to higher temperatures. elsevierpure.commdpi.com

Table 2: General Products from Thermal Decomposition of Esters and Glycerol

| Parent Compound | Decomposition Process | Key Products | Temperature Range (°C) |

|---|---|---|---|

| Simple Esters | Pyrolysis (Radical Mechanism) | Alcohols, Carboxylic Acids, Hydrocarbons, CO₂ | > 400 |

Computational Chemistry Approaches to Thermal Decomposition Pathways

Computational chemistry provides powerful tools for elucidating the complex mechanisms of thermal decomposition at a molecular level. nih.gov These methods allow scientists to map out potential energy surfaces and identify the most likely pathways for bond breaking and rearrangement. rsc.orgresearchgate.net By calculating the energy barriers for different reaction channels, researchers can predict the dominant degradation products and the conditions under which they form. nih.gov

Quantum chemical calculations are used to investigate the unimolecular dissociation of a molecule by determining the energy required to break specific chemical bonds. semanticscholar.org These calculations can predict various dissociation channels and their relative probabilities. For example, in the study of the glycolate anion, quantum calculations predicted several competing processes, including the loss of formaldehyde, carbon monoxide, carbon dioxide, and a hydrogen molecule. semanticscholar.org The calculations showed that the loss of a hydrogen molecule had the lowest energy threshold, while at higher energies, the loss of carbon monoxide became the dominant reaction. semanticscholar.org This level of detail is essential for understanding the fundamental chemistry of decomposition and for building accurate kinetic models. rsc.org

Transition State Theory (TST) and Master Equation (ME) analyses are advanced computational methods used to calculate reaction rate constants from first principles. nih.govwikipedia.org TST focuses on the properties of the "transition state," a high-energy intermediate configuration between reactants and products, to determine the reaction rate. wikipedia.org

Master Equation analysis builds upon this by modeling the energy transfer between molecules during collisions and how this affects the reaction kinetics, especially in the gas phase where pressure plays a significant role. umich.edunih.gov This approach is particularly useful for complex systems with multiple competing reaction channels and energy states. nih.gov For instance, these methods have been applied to study the decomposition kinetics of energetic materials like glycerol trinitrate over wide ranges of temperature and pressure. nih.gov The combination of TST and ME provides a detailed understanding of reaction dynamics in both gas and liquid phases, which is invaluable for predicting the behavior of compounds like this compound under real-world conditions. nih.gov

Environmental and Biogeochemical Transformations

Beyond thermal degradation, the environmental fate of this compound is determined by its susceptibility to biological and chemical transformation processes. Microbial metabolism is a key pathway for the breakdown of such ester compounds in soil and water.

Microbial Metabolism of Glycerol and Related Esters

Microorganisms play a crucial role in the biogeochemical cycling of organic compounds. This compound, as an ester of glycerol, is subject to microbial degradation. The first step in its metabolism would be the enzymatic hydrolysis of the ester bonds by microbial lipases or esterases, releasing glycerol and glycolic acid.

Once released, glycerol is a readily available carbon source for many bacteria. researchgate.net Its metabolism typically proceeds through phosphorylation and dehydrogenation steps to produce dihydroxyacetone phosphate (DHAP), a key intermediate in the central metabolic pathway of glycolysis. nih.govasm.org

The primary enzymes involved in this process are:

Glycerol Kinase (GlpK): This enzyme catalyzes the ATP-dependent phosphorylation of glycerol to produce glycerol-3-phosphate (G3P). asm.org

Glycerol-3-phosphate Dehydrogenase (GlpD/GlpABC): This enzyme oxidizes G3P to DHAP, which then enters the glycolytic pathway. asm.org

This metabolic process allows microorganisms to utilize both the glycerol and glycolate moieties as sources of carbon and energy, leading to the complete mineralization of the parent compound. nih.govmdpi.com

Interactive Data Table: Key Enzymes in Microbial Glycerol Metabolism

| Enzyme | Abbreviation | Function | Metabolic Pathway |

| Glycerol Kinase | GlpK | Phosphorylates glycerol to glycerol-3-phosphate (G3P). | Glycerol Catabolism |

| Glycerol-3-phosphate Dehydrogenase | GlpD (aerobic), GlpABC (anaerobic) | Oxidizes G3P to dihydroxyacetone phosphate (DHAP). | Glycerol Catabolism / Glycolysis |

| Dihydroxyacetone Kinase | DhaK | Phosphorylates dihydroxyacetone (DHA) to DHAP. | Glycerol Catabolism |

| Glycerol Dehydrogenase | GldA | Oxidizes glycerol to dihydroxyacetone (DHA). | Glycerol Catabolism |

Factors Influencing Biodegradation Rates in Polymer Systems

The biodegradation of this compound and analogous ester compounds, when incorporated into a polymer matrix, is a complex process governed by a variety of internal and external factors. The rate of degradation is not solely dependent on the inherent hydrolytic susceptibility of the ester bonds but is significantly modulated by the properties of the surrounding polymer system and the environmental conditions. researchgate.netacs.org

Polymer Matrix Properties: The intrinsic characteristics of the polymer have a profound impact on the accessibility of ester linkages to hydrolytic agents and enzymes.

Crystallinity: The morphological state of the polymer is a critical rate-determining factor. Enzymatic degradation typically occurs more readily in the amorphous regions of a polymer, where the chains are less densely packed. mdpi.com Higher crystallinity reduces the accessibility of the polymer chains to enzymatic attack, thereby slowing the biodegradation rate.

Molecular Weight and Cross-linking: Higher molecular weight and a greater degree of cross-linking can decrease the rate of biodegradation. univie.ac.at Increased cross-linking density, for instance, restricts the mobility of polymer chains and reduces water uptake, hindering the hydrolysis process. univie.ac.atacs.org

Hydrophilicity/Hydrophobicity: The water-absorbing capacity of the polymer matrix influences the rate of hydrolysis. Increased water uptake can facilitate the initial hydrolytic stage of degradation. rsc.org The balance between hydrophilicity and hydrophobicity affects the diffusion of water into the matrix and the swelling behavior of the polymer, both of which are crucial for degradation. nih.gov

Additives: The presence of additives can either accelerate or inhibit degradation. Hydrolysis-stabilizing additives can reduce fragmentation and slow degradation, whereas the incorporation of an esterase mimic, such as a binuclear zinc complex, can significantly enhance hydrolysis kinetics and accelerate the degradation process under composting conditions. univie.ac.atrsc.org

Environmental Factors: Abiotic and biotic environmental variables play a crucial role in the degradation process.

Temperature: Temperature affects the rate of both chemical hydrolysis and enzymatic activity. Higher temperatures, up to an optimal point for microbial activity, generally increase the degradation rate by enhancing polymer chain mobility and the kinetic energy of the system. nih.gov

pH: The pH of the surrounding environment can catalyze the hydrolysis of ester bonds. The specific impact depends on the polymer, but pH can influence the rate of chain scission and the activity of degrading microorganisms. researchgate.net

System Geometry: The physical dimensions of the polymer material dictate the primary mechanism of degradation.

Surface vs. Bulk Erosion: The degradation mechanism is often categorized as either surface erosion or bulk erosion. This is determined by the relative rates of water diffusion into the polymer matrix versus the rate of hydrolytic chain scission. acs.org In thin films, where water can penetrate the entire matrix quickly, bulk erosion may dominate. nih.gov For thicker materials, degradation is often confined to the surface. acs.orgnih.gov

Table 1: Summary of Factors Influencing Biodegradation Rates in Polymer Systems

| Factor | Category | Influence on Biodegradation Rate | Mechanism |

|---|---|---|---|

| Crystallinity | Polymer Property | Decreases | Enzymes preferentially attack the more accessible amorphous regions of the polymer matrix. mdpi.com |

| Cross-linking Density | Polymer Property | Decreases | Reduces polymer chain mobility and water penetration, hindering hydrolysis. univie.ac.at |

| Water Uptake | Polymer Property | Increases | Facilitates the hydrolytic scission of ester bonds within the polymer matrix. rsc.org |

| Hydrolysis Stabilizers | Additive | Decreases | Reduces the rate of hydrolytic degradation and subsequent fragmentation of the polymer. univie.ac.at |

| Temperature | Environmental | Increases | Enhances chain mobility and the rate of chemical and enzymatic reactions. nih.gov |

| Microbial Activity | Environmental | Increases | Secretion of enzymes (e.g., depolymerases) that catalyze the cleavage of polymer chains. mdpi.com |

| Material Dimensions | System Geometry | Varies | Dictates whether degradation occurs throughout the material (bulk erosion) or only at the surface. acs.orgnih.gov |

Kinetic Models for Biodegradation Assessment in Complex Matrices

To predict and quantify the degradation behavior of polymers like those containing this compound, various kinetic models are employed. These models provide a mathematical framework for interpreting experimental data, such as CO₂ evolution or mass loss over time, which are common metrics in standard biodegradability tests (e.g., ISO 14855). mdpi.com The choice of model depends on the complexity of the degradation process and the desired level of mechanistic insight.

Zero-Order Kinetics: This model assumes the degradation rate is constant over time and independent of the amount of remaining polymer. It is often applicable in the initial stages of surface erosion where the surface area remains relatively constant.

First-Order Kinetics: This model assumes the degradation rate is directly proportional to the amount of remaining polymer. It is frequently used to describe processes where the degradation occurs uniformly throughout the bulk of the material. mdpi.com

Second-Order Kinetics: In this model, the degradation rate is proportional to the square of the reactant concentration, which can be relevant in scenarios involving the interaction of two species. mdpi.com

Mechanistic and Multi-stage Models: More sophisticated models attempt to capture the specific biochemical or physical processes involved in degradation.

Michaelis-Menten Model: Adapted from enzyme kinetics, this model can be used to describe enzyme-mediated polymer degradation. It accounts for the saturation of the enzyme with the polymer substrate, which can lead to a plateau in the degradation rate. mdpi.com

Hill-like Models: These models are useful for describing cooperative processes and have been shown to be effective in classifying materials as biodegradable or non-biodegradable based on kinetic parameters derived from composting tests. ufrgs.br

Multi-Regime Models: Biodegradation is often not a single-stage process. Some studies have observed multiple kinetic regimes, such as an initial fast degradation phase followed by a slower phase. nih.gov This can be modeled by applying separate linear functions to different stages of the process, yielding distinct rate constants for each phase. nih.gov

The application of these models allows for the calculation of key kinetic parameters, such as the degradation rate constant (k), which enables the comparison of different materials and conditions and allows for predictions about the long-term fate of the polymer in the environment. mdpi.com

Table 2: Comparison of Kinetic Models for Biodegradation Assessment

| Kinetic Model | Simplified Mathematical Expression | Assumptions & Applicability |

|---|---|---|

| Zero-Order | C = C₀ - kt | The rate is constant and independent of substrate concentration. Applicable to surface erosion with constant surface area. mdpi.com |

| First-Order | ln(C) = ln(C₀) - kt | The rate is directly proportional to the substrate concentration. Often used for bulk hydrolysis. mdpi.com |

| Michaelis-Menten | Rate = (Vₘₐₓ * [S]) / (Kₘ + [S]) | Based on enzyme-substrate interaction, accounting for enzyme saturation. Suitable for enzyme-mediated degradation. mdpi.com |

| Hill-like Model | Complex sigmoidal function | Describes cooperative binding processes. Effective for analyzing data from standardized composting tests. ufrgs.br |

| Dual-Regime Model | Piecewise linear functions | Assumes different rate constants for distinct phases (e.g., k_fast, k_slow). Used when degradation speed changes over time. nih.gov |

Advanced Analytical and Spectroscopic Characterization of Glyceryl Triglycolate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is a premier, non-destructive technique for analyzing the molecular structure of glycerides. It provides detailed information on the composition of the glycerol (B35011) backbone and the nature and position of the esterified acyl chains.

Proton (¹H) NMR Spectroscopy for Compositional Analysis and Regiospecificity

Proton NMR (¹H NMR) spectroscopy is a rapid and effective method for obtaining compositional data and determining the regiospecificity of acyl chains on the glycerol backbone. The chemical shift of each proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in the glycerol moiety and the attached glycolate (B3277807) groups.

In a triglyceride molecule, the protons on the glycerol backbone have distinct chemical shifts. The methine proton at the central sn-2 position (H-2) typically resonates downfield from the methylene protons at the sn-1 and sn-3 positions (H-1, H-3) due to the influence of the two adjacent ester linkages. For Glyceryl Triglycolate, the protons of the glycerol moiety are expected to show a characteristic pattern. The central H-2 proton appears as a multiplet, while the four protons on the terminal C1 and C3 atoms are diastereotopic and appear as distinct multiplets.

The "acyl chain" in this compound is the glycolate group. The methylene protons of the glycolate moiety (-O-C(O)-CH₂ -OH) are adjacent to both a carbonyl group and a hydroxyl group, which influences their chemical shift, typically appearing as a singlet. Based on data for glycolic acid and its esters, this signal is expected around 4.2 ppm nih.govhmdb.cahmdb.cachemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ This interactive table outlines the expected proton NMR signals for this compound. Clicking on a row will highlight the corresponding structural protons.

| Assigned Protons | Structure Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Glycerol CH₂ (sn-1,3) | -O-CH₂ -CH-CH₂ -O- | 4.15 - 4.35 | dd |

| Glycerol CH (sn-2) | -O-CH₂-CH -CH₂-O- | 5.25 - 5.30 | m |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. dd = doublet of doublets, m = multiplet, s = singlet.

Quantitative ¹H NMR (qHNMR) is a precise method for the simultaneous quantification of mono-, di-, and triglycerides, as well as their positional isomers, without the need for calibration standards. By integrating the areas of unique, well-resolved proton signals, the relative molar quantities of each component in a mixture can be determined.

For instance, the signals corresponding to the glycerol backbone protons differ between triglycerides, 1,2-diglycerides, and 1,3-diglycerides. In 1,3-diglycerides, the symmetry of the molecule results in a simplified spectrum compared to the asymmetric 1,2-diglycerides. These differences in chemical shifts and signal multiplicities allow for their distinct integration and quantification. The qHNMR method is highly valued for its accuracy, speed, and the ability to distinguish and quantify positional isomers in complex glyceride mixtures.

Carbon-13 (¹³C) NMR Spectroscopy for Acyl Chain Profiling and Positional Distribution

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, offering detailed insight into the carbon skeleton of the molecule. It is particularly powerful for acyl chain profiling and determining the positional distribution of these chains on the glycerol backbone.

The chemical shifts of the carbonyl carbons of the ester groups are highly sensitive to their position. The carbonyl carbon at the sn-2 position resonates at a slightly different frequency than the carbonyl carbons at the sn-1 and sn-3 positions. This allows for the direct assessment of the regiospecific distribution of the glycolate chains. Similarly, the glycerol carbons (C-1/3 and C-2) exhibit distinct chemical shifts that differ between mono-, di-, and triglycerides, aiding in the identification of these components in a mixture chemicalbook.com. For this compound, the glycolate carbons also provide unique signals for structural confirmation nih.govdrugbank.comhmdb.cachemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table details the expected carbon-13 NMR signals for this compound. Clicking on a row will highlight the corresponding carbon atom.

| Assigned Carbons | Structure Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Glycerol CH₂ (sn-1,3) | -O-C H₂-CH-C H₂-O- | ~62 |

| Glycerol CH (sn-2) | -O-CH₂-C H-CH₂-O- | ~69 |

| Glycolate CH₂ | -C(O)-C H₂-OH | ~60 |

| Glycolate C=O (sn-1,3) | -C (O)-CH₂-OH | ~171 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data derived from general glyceride values and specific glycolic acid spectra nih.govchemicalbook.comdrugbank.comhmdb.cachemicalbook.comlibretexts.orgoregonstate.edu.

Two-Dimensional (2D) NMR Techniques for Complex Mixture Analysis

For complex mixtures containing multiple glyceride derivatives or impurities, 1D NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques resolve these ambiguities by spreading the signals across two frequency dimensions, revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the H-2 and H-1/3 protons of the glycerol backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. It is an essential tool for unambiguously assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton counterparts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to three bonds). It is particularly useful for confirming the ester linkages in this compound by showing a correlation between the glycerol protons (H-1/2/3) and the carbonyl carbon of the glycolate groups.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₁₄O₉, Molar Mass: 266.19 g/mol ), MS analysis would confirm the molecular weight through the detection of molecular ions, such as the protonated molecule [M+H]⁺, or adducts like [M+Na]⁺ or [M+NH₄]⁺.

Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of a selected precursor ion. A characteristic fragmentation pathway for triglycerides is the neutral loss of one of the fatty acid chains nih.gov. In the case of this compound, collision-induced dissociation (CID) would be expected to show sequential neutral losses of glycolic acid moieties (76 Da), providing definitive structural confirmation.

Hyphenated Techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of complex mixtures wikipedia.org. These methods couple the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry nih.govresearchgate.net. LC-MS, in particular, is widely used for the analysis of triglycerides and their derivatives in various matrices lcms.czshimadzu.com. A chromatographic step separates this compound from its mono- and di-ester derivatives and other impurities before they enter the mass spectrometer, allowing for the individual characterization and quantification of each component in the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Esterified Products and Degradants

Gas chromatography-mass spectrometry (GC-MS) is a primary method for analyzing fatty acids and other ester compounds. chromatographyonline.com However, due to the low volatility of compounds like this compound and its potential degradation products (e.g., glycerol, glycolic acid), chemical derivatization is a critical prerequisite for successful GC-MS analysis. chromatographyonline.comnih.gov The most common derivatization technique is esterification, specifically methylation, which converts non-volatile fatty acids and related compounds into their more volatile fatty acid methyl esters (FAMEs). chromatographyonline.comnih.gov

This process, often catalyzed by reagents like boron trifluoride (BF3) in methanol or methanolic HCl, improves the chromatographic separation and reduces the adsorption of the analytes onto the GC column. nih.govsigmaaldrich.comaocs.org For instance, a method involving methyl esterification was developed to determine palmitic acid and stearic acid in complex matrices, which effectively solved the problem of analyzing these less volatile compounds directly by GC-MS. nih.gov Once derivatized, the esterified products can be separated by GC and identified based on their mass spectra. The fragmentation patterns observed in the mass spectrometer are characteristic of the original molecule's structure. acs.org For example, the analysis of acetate esters by GC-MS allows for structural determination based on predictable fragmentation rules. acs.org This approach is invaluable for identifying unknown degradants or byproducts resulting from the synthesis or breakdown of this compound.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Derivatization Agent | Boron Trifluoride (BF3) in Methanol, Methanolic HCl | Increases volatility for GC analysis by converting analytes to methyl esters. nih.gov |

| GC Column | Nonpolar (e.g., 5%-phenyl-methylpolysiloxane) or Polar (e.g., ionic liquid) | Separates individual compounds based on their boiling points and polarity. wiley.com |

| Injection Mode | Split/Splitless | Introduces a precise amount of the sample onto the column. |

| Oven Temperature Program | Gradient, e.g., 50°C to 300°C | Optimizes the separation of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) | Fragments the molecules to produce a characteristic mass spectrum for identification. |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio (m/z). |

| Acquisition Mode | Full Scan (for identification), Multiple Reaction Monitoring (MRM, for quantification) | Full scan provides complete spectral data, while MRM offers enhanced sensitivity and selectivity for target compounds. chromatographyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Triacylglycerol Characterization and Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of triacylglycerols (TAGs) and other lipids, as it can handle non-volatile and thermally unstable molecules without the need for derivatization. aocs.org This makes it particularly suitable for the direct analysis of this compound. Various LC-MS strategies have been developed for the comprehensive characterization of complex glycerolipid mixtures. aocs.org

Reversed-phase LC (RPLC) is commonly used to separate TAG species, while online normal-phase LC/MS and LC/MS/MS are powerful for identifying glycerolipid subclasses. aocs.orgnih.gov The choice of ionization source is also critical; atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are frequently employed. ESI, often used with an added electrolyte like ammonium acetate, generates intact molecular ions such as [M+NH₄]⁺, which are useful for determining the molecular weight of the parent molecule. aocs.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion to reveal details about the fatty acyl chains. nih.govpremierbiosoft.com For instance, the relative intensities of fragment ions like [M-RCO₂]⁺ can help determine the position of fatty acids on the glycerol backbone. researchgate.net These LC-MS based lipidomics approaches are essential for both qualitative and semi-quantitative profiling of TAGs and their metabolites in biological samples. nih.govacs.org

| LC Mode | Ionization Technique | Generated Ions | Information Obtained |

|---|---|---|---|

| Reversed-Phase (RPLC) | ESI, APCI | [M+H]⁺, [M+NH₄]⁺, [M-RCO₂]⁺ | Separation of TAG molecular species; structural characterization. aocs.orgnih.govresearchgate.net |

| Normal-Phase (NPLC) | ESI | [M+NH₄]⁺ | Separation of neutral lipid classes; identification of glycerolipid subclasses. aocs.org |

| Argentation (Silver Ion) LC | APCI-MS | [M+H]⁺, [M-RCO₂]⁺ | Regioisomeric analysis of TAGs based on the degree of unsaturation. researchgate.net |

| Multidimensional LC (LCxLC) | ESI | [M+H]⁺, [M+NH₄]⁺ | Enhanced separation of highly complex TAG mixtures. nih.gov |

High-Resolution Mass Spectrometry for Compound Identification and Elucidation

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is indispensable for the confident identification of metabolites and the structural elucidation of unknown compounds. nih.govresearchgate.net Its high mass resolution and mass measurement accuracy provide elemental composition data for detected ions, which is a critical step in identifying a compound. researchgate.net

In the context of this compound, HRMS is crucial for distinguishing between isomers and isobaric compounds that may co-elute during chromatographic separation. nih.gov For example, an HRMS-based lipidomics method was used to acquire detailed data on lipid profiles in clinical samples, enabling the identification of hundreds of distinct lipid species. nih.gov When analyzing derivatives or degradants of this compound, HRMS coupled with tandem MS (MS/MS) can generate fragmentation data that, when compared against spectral libraries or processed with advanced software, can lead to high-confidence structural annotation. nih.govtechnologynetworks.com This capability is essential for building a comprehensive understanding of the metabolic fate and degradation pathways of the parent compound.

Development and Validation of Robust Analytical Methods

The development and validation of analytical methods are foundational processes that ensure the data generated is accurate, reliable, and compliant with regulatory standards. labmanager.com

Method Development Strategies for Complex Chemical Compounds

Developing a robust analytical method for a complex compound like this compound is an iterative, data-driven process. labmanager.com The strategy begins with defining the method's purpose, such as quantifying the active ingredient or identifying degradation products. labmanager.com The next step involves selecting the appropriate analytical technique based on the compound's physicochemical properties, such as polarity, volatility, and stability. labmanager.comclearsynth.com For this compound, this would likely involve HPLC for the intact molecule and GC for its volatile derivatives. clearsynth.com

Once a technique is chosen, instrumental conditions are optimized. clearsynth.com This includes selecting the right column, mobile phase composition, temperature, and detector settings to achieve the best sensitivity and separation from other components in the sample matrix. labmanager.comclearsynth.com The development process should be systematic, optimizing parameters to enhance performance in terms of sensitivity, selectivity, and reproducibility. labmanager.comspirochem.com Finally, system suitability tests are performed to confirm that the analytical system is ready for formal validation. labmanager.com

Method Validation Parameters and Compliance in Chemical Analysis (e.g., Specificity, Precision, Accuracy, Linearity)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.netscioninstruments.com The core parameters for validation are outlined in guidelines from bodies like the International Conference on Harmonisation (ICH). globalresearchonline.netamsbiopharma.com These parameters ensure the method is reliable, consistent, and accurate. globalresearchonline.net

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components. globalresearchonline.netaltabrisagroup.comelementlabsolutions.com It ensures the signal being measured comes only from the compound of interest. altabrisagroup.com

Precision: This measures the consistency and repeatability of the results. altabrisagroup.com It is typically expressed as the relative standard deviation (%RSD) of a series of measurements and is assessed at different levels, including repeatability (same conditions) and intermediate precision (different days, analysts, or equipment). amsbiopharma.com

Accuracy: This refers to the closeness of the test results to the true value. amsbiopharma.comaltabrisagroup.com It is often determined by analyzing a sample with a known concentration (a reference material) and expressed as percent recovery. amsbiopharma.com

Linearity: This demonstrates that there is a direct, proportional relationship between the concentration of the analyte and the signal produced by the analytical instrument over a defined range. globalresearchonline.netamsbiopharma.com According to ICH guidelines, a minimum of five concentration levels should be analyzed, and the resulting calibration curve should have a correlation coefficient (r) of at least 0.995. altabrisagroup.com

Other important validation parameters include the Limit of Detection (LOD), Limit of Quantitation (LOQ), range, and robustness. globalresearchonline.netaltabrisagroup.com

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of other components (impurities, matrix effects). amsbiopharma.com | Analyte peak is well-resolved from other peaks; no interference at the analyte's retention time. |

| Accuracy | Closeness of test results to the true value, expressed as percent recovery. amsbiopharma.com | Typically 98.0% - 102.0% recovery for drug substance assay. |

| Precision (Repeatability) | Agreement between results of successive measurements under the same conditions. amsbiopharma.com | Relative Standard Deviation (RSD) ≤ 2%. amsbiopharma.com |

| Linearity | Direct correlation between analyte concentration and signal response across a defined range. amsbiopharma.com | Correlation coefficient (r) ≥ 0.995. altabrisagroup.com |

| Range | Interval between the upper and lower concentrations for which the method is precise, accurate, and linear. ich.org | For assays, typically 80% to 120% of the test concentration. altabrisagroup.com |

Challenges in Untargeted Metabolomics and Comprehensive Chemical Coverage

Untargeted metabolomics aims to identify and quantify all possible metabolites in a biological sample in an unbiased manner. creative-proteomics.com While powerful for discovering novel biomarkers and understanding metabolic pathways, this approach presents significant challenges. nih.govresearchgate.net

One major challenge is achieving comprehensive chemical coverage. nih.gov The vast chemical diversity of metabolites, from polar amino acids to nonpolar lipids, means that no single extraction method or chromatographic technique can capture the entire metabolome. nih.gov For example, reversed-phase chromatography is excellent for hydrophobic compounds but performs poorly for highly polar molecules, which may elute in the solvent front where ion suppression is greatest. nih.gov Biphasic extraction strategies are often used to solubilize both polar and hydrophobic compounds, but this adds complexity. nih.gov

Another significant hurdle is the sheer complexity of the data generated. creative-proteomics.com A single HRMS run can produce thousands of peaks, and distinguishing biologically relevant signals from analytical noise and redundant features is a major task. nih.gov The greatest bottleneck in the entire workflow is compound identification. nih.govtechnologynetworks.com Even with high-resolution data, confidently annotating thousands of unknown features is extremely difficult, as spectral libraries are incomplete and many metabolites have not been previously characterized. technologynetworks.comnih.gov Finally, ion suppression, where the ionization of a target analyte is reduced by co-eluting compounds, can limit the detection of low-abundance species and affect quantitative accuracy. nih.gov

Applications in Advanced Materials Science and Engineering

Glyceryl Triglycolate as a Monomer or Crosslinking Agent in Polymer Synthesis

This compound, with its three reactive glycolate (B3277807) moieties, can function as a trifunctional monomer or crosslinking agent in polymerization reactions. This trifunctionality allows for the creation of branched or crosslinked polymer architectures, which can significantly influence the mechanical and thermal properties of the resulting materials. The ester linkages within the this compound molecule also introduce points for potential hydrolytic degradation, a desirable feature for creating biodegradable polymers.

Glycolate-based copolyesters are a significant class of biodegradable polymers. The incorporation of glycolic acid units into a polyester (B1180765) backbone can enhance its susceptibility to hydrolysis. While specific research on this compound as a primary monomer is not extensively detailed in publicly available literature, the principles of polyester synthesis allow for its theoretical inclusion. By reacting this compound with various diacids and diols, novel copolyesters with tailored properties can be designed. For instance, copolyesters of glycolic acid with sebacic acid and ethylene (B1197577) glycol have been synthesized, demonstrating that the ratio of glycolate units can be adjusted to control the rate of hydrolytic degradation.

The synthesis of these copolyesters is typically achieved through esterification and polycondensation reactions. In a study on poly(butylene adipate/terephthalate-co-glycolate) (PBATGA), a biodegradable copolyester was successfully synthesized using methyl glycolate. advancedsciencenews.comscielo.br This suggests that other glycolate esters, such as this compound, could potentially be used in similar polycondensation processes to create branched or crosslinked biodegradable polyesters. The resulting polymers could exhibit improved barrier properties and hydrophilicity compared to their linear counterparts. advancedsciencenews.comscielo.br

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. acs.org Their properties are highly dependent on the crosslinking density of the network. This compound, with its trifunctional nature, can act as an effective crosslinking agent in the formation of hydrogels. The hydroxyl groups at the end of the glycolate chains can react with suitable monomers or prepolymers to form a stable, crosslinked hydrogel network.

The formation of hydrogels can be achieved through various methods, including chemical and physical crosslinking. acs.orgnih.gov In chemical crosslinking, covalent bonds are formed between polymer chains, often initiated by heat, UV radiation, or chemical crosslinkers. nih.gov Glycerol (B35011) itself is known to be an effective crosslinking agent due to its three hydroxyl groups. thaiscience.info this compound offers a similar trifunctional core but with extended, flexible glycolate arms, which could influence the swelling behavior and mechanical properties of the resulting hydrogel. The ester linkages within the crosslinks would also render the hydrogel susceptible to degradation over time, which is advantageous for biomedical applications such as drug delivery and tissue engineering.

Role of Glyceryl Esters as Plasticizers and Compatibilizers in Bioplastics

Bioplastics, such as polylactic acid (PLA), polyhydroxybutyrate (B1163853) (PHB), and starch-based materials, are gaining prominence as sustainable alternatives to conventional plastics. However, they often suffer from brittleness and processing difficulties. Glyceryl esters are widely used as bio-based plasticizers and compatibilizers to overcome these limitations.

In PLA/PHB blends, which are often immiscible, glyceryl esters can act as compatibilizers to improve the interfacial adhesion between the two polymer phases. The addition of glycerol-based polyesters to PLA has been shown to significantly increase the elongation at break, transforming the brittle PLA into a much tougher material. acs.org For example, the addition of 15-30% of a glycerol sebacate (B1225510) polyester increased the elongation at break of PLA from 7% to over 140%. acs.org Similarly, in starch-based bioplastics, glycerol is a commonly used plasticizer that increases flexibility and processability. researchgate.nettechnochemical.com It disrupts the intermolecular hydrogen bonds between starch molecules, allowing for greater chain mobility. technochemical.com The use of glycerol monostearate in thermoplastic starch can also reduce melt viscosity during processing.

The table below summarizes the effect of a glycerol-based polyester on the mechanical properties of Polylactic Acid (PLA).

| Material | Elongation at Break (%) |

| Neat PLA | 7 |

| PLA + 15 wt% Glycerol Polyester | 155 |

| PLA + 30 wt% Glycerol Polyester | 143 |

Data sourced from research on PLA toughened by melt blending with glycerol polyesters. acs.org

The mechanism of plasticization by glyceryl esters is primarily attributed to the "free volume theory." technochemical.comresearchgate.net The small molecules of the glyceryl ester position themselves between the polymer chains, increasing the intermolecular spacing or "free volume." This increased spacing reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, between the polymer chains. researchgate.netresearchgate.net As a result, the polymer chains have greater mobility, which leads to a decrease in the glass transition temperature (Tg) and an increase in flexibility and ductility. bohrium.com

The hydroxyl and ester groups of glyceryl esters can form hydrogen bonds with the polymer chains, for example, with the carbonyl groups of PLA or the hydroxyl groups of starch. bohrium.com This interaction helps to ensure good compatibility between the plasticizer and the polymer matrix, preventing phase separation and migration of the plasticizer over time. The effectiveness of a glyceryl ester as a plasticizer depends on its molecular weight, polarity, and the number of available functional groups for interaction with the polymer. bohrium.com

Development of Biodegradable Polymer Systems Incorporating Glyceryl Moieties

The incorporation of glyceryl moieties is a key strategy in the development of biodegradable polymers. Glycerol is a biocompatible and readily available building block that can be polymerized with various dicarboxylic acids to form biodegradable polyesters. advancedsciencenews.comnih.gov These glycerol-based polymers are being investigated for a wide range of applications, from biomedical devices to environmentally friendly packaging. advancedsciencenews.com

One notable example is the synthesis of biodegradable thermoset polymers through the esterification of citric acid and glycerol. researchgate.netyoutube.com This reaction can be carried out without a catalyst and produces a crosslinked network with tunable degradation rates and mechanical properties. youtube.com The resulting polymer is biodegradable due to the presence of ester bonds that are susceptible to hydrolysis. youtube.combiomaterials.org Similarly, poly(glycerol sebacate) (PGS), a biodegradable elastomer, has shown great promise in tissue engineering applications due to its biocompatibility and tunable mechanical properties. patsnap.com

The development of these glycerol-based polymers offers a sustainable pathway to new materials. As a byproduct of biodiesel production, glycerol is an abundant and renewable resource. nih.gov Utilizing it for the synthesis of biodegradable polymers not only provides a value-added application for this byproduct but also contributes to the development of a circular economy by reducing reliance on petroleum-based plastics. nih.gov

The table below illustrates the impact of glycerol concentration on the tensile strength and elongation at break of cassava starch-based films.

| Glycerol Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |

| 15 | 3.45 | 16.4 |

| 25 | 2.87 | 34.8 |

| 35 | 2.15 | 59.2 |

| 45 | 1.89 | 66.0 |

Data adapted from a study on the effect of glycerol on the properties of biodegradable cassava starch films.

Polymeric Materials with Tunable Degradation Profiles

This compound, as a monomer, possesses reactive hydroxyl and ester functionalities that can be leveraged to synthesize crosslinked polyester networks. The degradation of such polymers is primarily governed by the hydrolysis of these ester bonds. The rate of this degradation can be meticulously controlled, or "tuned," by modulating various structural and chemical parameters of the polymer network. This tunability is a critical feature for advanced applications, such as in tissue engineering and controlled drug delivery, where the material's lifespan must match the specific biological process.

The principles of tunable degradation are well-documented in polymers derived from similar polyol precursors, such as glycerol. For instance, poly(glycerol sebacate) (PGS), an elastomer synthesized from glycerol and sebacic acid, demonstrates how degradation rates can be tailored. nih.gov By adjusting the degree of crosslinking or methacrylation, the polymer's susceptibility to hydrolytic cleavage can be significantly altered. nih.govnih.gov A higher crosslink density creates a more tightly bound network, sterically hindering the access of water molecules to the ester linkages and thus slowing the degradation process. nih.gov

Research on methacrylated PGS (PGS-M) illustrates this principle quantitatively. In one study, PGS-M polymers with varying degrees of methacrylation (DM) were synthesized, and their degradation was observed over time. The results showed a clear inverse relationship between the degree of methacrylation and the rate of mass loss, indicating that degradation profiles can be precisely engineered.

Table 1: Illustrative Example of Tunable Degradation in a Glycerol-Based Polymer (PGS-M) This data is for Poly(glycerol sebacate) Methacrylate (PGS-M) and serves to illustrate the principle of tunable degradation in glycerol-based polymers.

| Polymer Composition (5.5 kDa PGS-M) | Degree of Methacrylation (DM) | Mass Loss after 38 days (%) | Relative Degradation Rate |

| Sample A | 21% | 52.0 ± 8.7 | ~14x |

| Sample B | 27% | 9.2 ± 0.9 | ~2.5x |

| Sample C | 47% | 3.7 ± 1.2 | 1x (Baseline) |

Data adapted from studies on PGS-M degradation. nih.gov

Applying this established knowledge, a polymer synthesized from this compound could be similarly tuned. By controlling the stoichiometry of reactants during polymerization or by copolymerizing it with other monomers, the crosslink density and hydrophilicity of the resulting material could be systematically varied to achieve a desired degradation timeline, ranging from weeks to months or even years. nih.gov

Enzymatic Role in the Biodegradation of Synthetic Polymers

The biodegradation of synthetic polymers, particularly polyesters, is often mediated by enzymatic action, which can significantly accelerate the degradation process compared to simple hydrolysis. nih.gov The ester bonds that form the backbone of polymers derived from this compound are susceptible to attack by a class of enzymes known as hydrolases, which includes esterases and lipases. core.ac.ukplasticsengineering.org These enzymes catalyze the cleavage of ester bonds by introducing water molecules, breaking down the long polymer chains into smaller, soluble oligomers and monomers. plasticsengineering.org